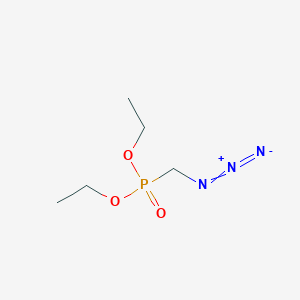

膦酸,叠氮甲基,二乙酯

描述

Phosphonic acid, azidomethyl-, diethyl ester is a type of phosphonic acid. Phosphonic acids are organophosphorus compounds containing C−PO (OR)2 groups, where R = alkyl, aryl, or just hydrogen . They are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .

Synthesis Analysis

Phosphonic acids can be synthesized from phosphorous acid, also known as phosphonic acid, H3PO3 . The Kabachnik–Fields reaction or Pudovik reaction can be used to alkylate phosphonic acid to give aminophosphonate . Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives to dialkyl phosphonates .Molecular Structure Analysis

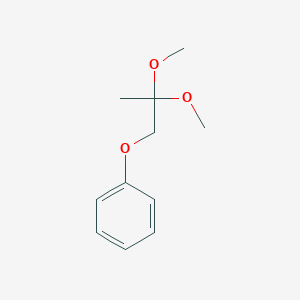

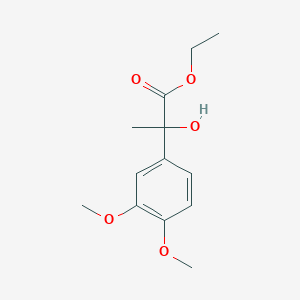

The molecular structure of phosphonic acids features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Phosphonic acids and their derivatives can undergo various reactions. The reactions of phosphonate esters may involve heterolytic breaking of the P–H bond, P–O bond cleavage, or O–C bond scission . In addition, homolytic bond breaking may generate reactive free radical species .Physical And Chemical Properties Analysis

Phosphonic acids are typically handled as salts and are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .科学研究应用

Role in Biogeochemical Phosphorus Cycling and Methane Production

Phosphonates, including diethyl (azidomethyl)phosphonate, play a significant role in biogeochemical phosphorus cycling . They also contribute to methane production , which is a crucial aspect of the global carbon cycle and has implications for climate change.

Antibacterial and Antifungal Activities

Phosphonates have shown promising antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents, which are needed to combat the growing problem of antibiotic resistance.

Intermediates in Synthesis

Phosphinic and phosphonic acids, which can be prepared from their esters like diethyl (azidomethyl)phosphonate, are useful intermediates in various chemical reactions . They can be prepared by hydrolysis or dealkylation .

Herbicidal Activity

Some phosphonate compounds, including those containing a furan ring, have shown significant herbicidal activity . They can be effective against broad-leaved weeds .

Corrosion Inhibitors

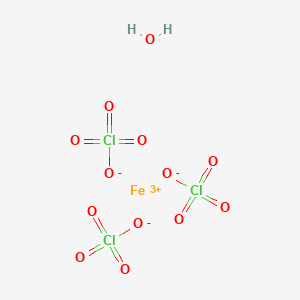

Phosphonates and phosphonic acids have been used as corrosion inhibitors . They can protect metals and other materials from degradation, which is important in many industrial applications.

Biological Activity

Phosphinic and phosphonic acids are known for their biological activity . They are used in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics . Dronates are known to increase the mineral density in bones .

作用机制

Target of Action

Diethyl (azidomethyl)phosphonate, also known as 1-[azidomethyl(ethoxy)phosphoryl]oxyethane or Phosphonic acid, azidomethyl-, diethyl ester, is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .

Mode of Action

Phosphonates are known to inhibit enzymes by mimicking their natural substrates . This inhibition can disrupt the normal function of the target enzyme, leading to various downstream effects.

Biochemical Pathways

Phosphonates are known to affect various biochemical pathways due to their ability to inhibit enzymes . For instance, the inhibition of the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C can disrupt the normal function of Mycobacterium tuberculosis .

Pharmacokinetics

Phosphonates are known for their enhanced resistance towards hydrolysis, which can impact their bioavailability .

Result of Action

The inhibition of enzymes by phosphonates can lead to various downstream effects, including disruption of normal cellular functions .

Action Environment

The action, efficacy, and stability of diethyl (azidomethyl)phosphonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the phosphonate group, potentially impacting its interaction with target enzymes .

未来方向

Phosphonic acids and their derivatives have a wide range of applications, including use as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives . Future research may focus on developing new synthesis methods and exploring additional applications for these versatile compounds.

属性

IUPAC Name |

1-[azidomethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTDIBZJVFRPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170872 | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, azidomethyl-, diethyl ester | |

CAS RN |

17982-55-7 | |

| Record name | Diethyl P-(azidomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17982-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017982557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。